
Leucinostatin B M+H
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Leucinostatin B M+H, also known as this compound, is a useful research compound. Its molecular formula is C61H109N11O13 and its molecular weight is 1204.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiparasitic Activity
Mechanism of Action
Leucinostatin B exhibits significant antiparasitic properties, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies have shown that it has an effective concentration (EC50) in the low nanomolar range, with a selectivity index exceeding 120, indicating minimal toxicity to host cells at therapeutic doses .
In Vivo Studies
A study utilized a mouse model to evaluate the in vivo efficacy of Leucinostatin B against T. cruzi. Mice treated with escalating doses of Leucinostatin B demonstrated reduced parasite growth compared to control groups, suggesting its potential as a therapeutic agent for Chagas disease .
Dose (mg/kg) | Days Post Infection | Parasite Growth Reduction |
---|---|---|
0.25 | 3 | Significant |
0.5 | 4 | Significant |
1.0 | 5-6 | Significant |
Antimalarial Properties
Leucinostatin B has also been studied for its effects on malaria transmission. Research indicates that it disrupts the development of Plasmodium falciparum, reducing oocyst formation in mosquitoes when exposed to low concentrations . This property highlights its potential as a non-conventional approach to malaria control.
Efficacy Against Malaria
- EC50 for Oocyst Formation: 0.7 mg/m²
- Mechanism: Inhibits various stages of P. falciparum development, including gametogenesis and sporogonic development.
Anticancer Applications
Recent studies have identified Leucinostatin B as having selective cytostatic activities against certain breast cancer cell lines, particularly those expressing the luminal androgen receptor subtype . The compound inhibits mTORC1 signaling pathways, which are crucial for cancer cell growth and survival.
Case Study: Breast Cancer Cell Lines
- Cell Lines Tested: MDA-MB-453 and SUM185PE
- Mechanism: Inhibition of mitochondrial respiration and ATP synthase activity.
- Outcome: Selective growth inhibition observed, suggesting potential for further development in cancer therapeutics.
Cell Line | IC50 (nM) | Effect |
---|---|---|
MDA-MB-453 | Not specified | Selective cytostasis |
SUM185PE | Not specified | Selective cytostasis |
Antimicrobial Properties
Leucinostatins exhibit broad-spectrum antimicrobial activity against various bacterial and fungal strains . This includes potent effects against Staphylococcus aureus and Candida albicans, making them candidates for further research in developing new antimicrobial agents.
Propiedades
Fórmula molecular |
C61H109N11O13 |
---|---|
Peso molecular |
1204.6 g/mol |
Nombre IUPAC |
(2S,4S)-N-[(2S,4S)-6-hydroxy-1-[[(2S,3R)-3-hydroxy-4-methyl-1-[[2-methyl-1-[[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[2-methyl-1-[[2-methyl-1-[[3-[[(2S)-1-(methylamino)propan-2-yl]amino]-3-oxopropyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1,8-dioxodecan-2-yl]-4-methyl-1-[(E,4S)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C61H109N11O13/c1-20-37(9)22-23-48(76)72-33-39(11)30-46(72)54(81)66-45(29-38(10)28-42(74)31-41(73)21-2)52(79)68-49(50(77)36(7)8)55(82)70-60(15,16)57(84)67-43(26-34(3)4)51(78)65-44(27-35(5)6)53(80)69-61(17,18)58(85)71-59(13,14)56(83)63-25-24-47(75)64-40(12)32-62-19/h22-23,34-40,42-46,49-50,62,74,77H,20-21,24-33H2,1-19H3,(H,63,83)(H,64,75)(H,65,78)(H,66,81)(H,67,84)(H,68,79)(H,69,80)(H,70,82)(H,71,85)/b23-22+/t37-,38+,39-,40-,42?,43-,44-,45-,46-,49-,50+/m0/s1 |
Clave InChI |
JLDCSWRYRVBFRU-GVWIJYOFSA-N |
SMILES isomérico |
CC[C@H](C)/C=C/C(=O)N1C[C@H](C[C@H]1C(=O)N[C@@H](C[C@H](C)CC(CC(=O)CC)O)C(=O)N[C@@H]([C@@H](C(C)C)O)C(=O)NC(C)(C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)N[C@@H](C)CNC)C |
SMILES canónico |
CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CNC)C |
Sinónimos |
leucinostatin B paecilotoxin B |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.